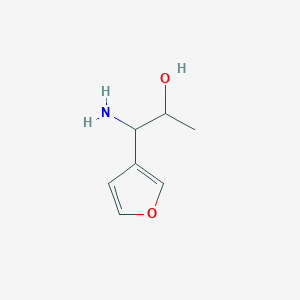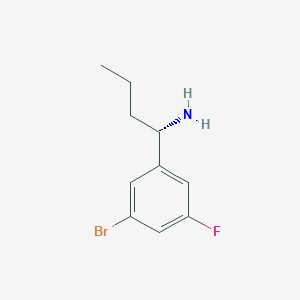
1-Amino-1-(3-furyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(3-furyl)propan-2-OL is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-furyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-furylpropan-2-one with ammonia under controlled conditions to introduce the amino group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors is also explored to enhance efficiency and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Amino-1-(3-furyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are used to introduce halides.
Major Products Formed:
Oxidation: Formation of 1-(3-furyl)propan-2-one.
Reduction: Formation of 1-amino-1-(tetrahydrofuran-3-yl)propan-2-OL.
Substitution: Formation of 1-amino-1-(3-furyl)propan-2-chloride.
科学的研究の応用
1-Amino-1-(3-furyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 1-Amino-1-(3-furyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate enzyme activity and influence cellular pathways, leading to the observed biological effects.
類似化合物との比較
1-Aminopropan-2-ol: Similar structure but lacks the furan ring.
3-Dimethylamino-1-propanol: Contains a dimethylamino group instead of a primary amino group.
1-Amino-2-propanol: Similar backbone but different functional groups.
Uniqueness: 1-Amino-1-(3-furyl)propan-2-OL is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity. The combination of the amino and hydroxyl groups with the furan ring makes it a versatile compound for various applications.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
1-amino-1-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3 |
InChIキー |
HBCPEGFGJUTWNM-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=COC=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)


![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)




![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)

